molecular formula C11H8F3NS B11869720 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine

Cat. No.: B11869720
M. Wt: 243.25 g/mol
InChI Key: ULKPEMGOFCZUBG-UHFFFAOYSA-N
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Description

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine (CAS 1391982-13-0) is a high-value chemical reagent with a molecular formula of C11H8F3NS and a molecular weight of 243.25 g/mol . This compound serves as a critical precursor in advanced materials science, particularly in the development of selective electrochemical sensors. Research demonstrates that its electrochemically oxidized polymeric form can be deposited as a film on graphite electrodes to create a modified surface with high affinity for synthetic stimulants, such as 2-aminoindane and cathinones (e.g., buphedrone, naphyrone) . The recognition capability is largely attributed to the presence of the -PhCF3 group in the polymeric backbone, which facilitates charge-transfer and hydrogen bond interactions with target analytes . This makes the compound exceptionally valuable in the field of forensic electrochemistry for the detection of new psychoactive substances (NPS) in seized samples, offering high sensitivity without the need for complex pretreatment . Furthermore, derivatives of 2-aminothiophene are historically significant in medicinal chemistry research as a scaffold for investigating allosteric modulators of the adenosine A1 receptor (A1AR), highlighting the potential of this core structure in pharmacological studies . This product is strictly for Research Use Only.

Properties

Molecular Formula

C11H8F3NS

Molecular Weight

243.25 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]thiophen-2-amine

InChI

InChI=1S/C11H8F3NS/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)16-6-8/h1-6H,15H2

InChI Key

ULKPEMGOFCZUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=C2)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromo-2-aminothiophene

The bromination of 2-aminothiophene is critical for introducing the halogen required for cross-coupling. The amine group at position 2 directs electrophilic substitution to the para position (position 4) due to its strong ortho/para-directing nature.

Procedure :

  • Reactants : 2-Aminothiophene (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv) in acetic acid.

  • Conditions : Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.

  • Workup : Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

  • Yield : 68–72%.

Suzuki Coupling with 3-(Trifluoromethyl)phenylboronic Acid

The brominated intermediate undergoes palladium-catalyzed coupling to introduce the trifluoromethylphenyl group.

Procedure :

  • Reactants : 4-Bromo-2-aminothiophene (1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv) in toluene/ethanol (3:1).

  • Conditions : Heat at 90°C under N₂ for 12 hours.

  • Workup : Filter through Celite, concentrate, and purify via flash chromatography (hexane/ethyl acetate, 5:1).

  • Yield : 85–89%.

Key Data :

StepReactant RatiosTemperatureTimeYield
Bromination1:1.10°C → RT14 h70%
Suzuki Coupling1:1.290°C12 h87%

Cyclization via α-Nitroketene N,S-Aminoacetals

This method constructs the thiophene ring with pre-installed substituents using 1,4-dithiane-2,5-diol.

Preparation of α-Nitroketene N,S-Aminoacetal

Procedure :

  • Reactants : 3-(Trifluoromethyl)phenylacetone (1.0 equiv), 1,1-bis(methylthio)-2-nitroethylene (1.2 equiv) in ethanol.

  • Conditions : Reflux for 6 hours.

  • Yield : 78%.

Cyclization to 3-Nitro-4-(3-(trifluoromethyl)phenyl)thiophen-2-amine

Procedure :

  • Reactants : α-Nitroketene N,S-aminoacetal (1.0 equiv), 1,4-dithiane-2,5-diol (0.5 equiv), K₂CO₃ (25 mol%) in ethanol.

  • Conditions : Reflux for 3 hours.

  • Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

  • Yield : 65–70%.

Nitro Reduction to Amine

Procedure :

  • Reactants : 3-Nitro-4-(3-(trifluoromethyl)phenyl)thiophen-2-amine (1.0 equiv), H₂ (1 atm), 10% Pd/C (5 wt%) in ethanol.

  • Conditions : Stir at room temperature for 4 hours.

  • Yield : 92–95%.

Key Data :

StepCatalystTimeYield
CyclizationK₂CO₃3 h68%
Nitro ReductionPd/C4 h94%

Diazotization and Coupling Strategy

Adapted from trifluoromethyl acetophenone synthesis, this route employs diazo intermediates.

Diazotization of 2-Amino-4-(3-(trifluoromethyl)phenyl)thiophene

Procedure :

  • Reactants : 2-Amino-4-(3-(trifluoromethyl)phenyl)thiophene (1.0 equiv), NaNO₂ (1.5 equiv), H₂SO₄ (2.0 equiv) in H₂O/isopropanol.

  • Conditions : Stir at 0–5°C for 1 hour.

  • Yield : Quantitative.

Coupling with Acetaldoxime

Procedure :

  • Reactants : Diazo solution (1.0 equiv), acetaldoxime (1.2 equiv), CuSO₄ (10 mol%) in DMF.

  • Conditions : Stir at 25°C for 4 hours.

  • Workup : Extract with CHCl₃, wash with HCl, and concentrate.

  • Yield : 75–80%.

Key Data :

StepKey ReagentTemperatureYield
DiazotizationNaNO₂/H₂SO₄0–5°C>99%
CouplingAcetaldoxime25°C78%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Suzuki CouplingHigh regioselectivity, scalabilityRequires pre-brominated thiophene85–89%
CyclizationSingle-pot ring formationMulti-step nitro reduction65–70%
DiazotizationMild conditionsLow functional group tolerance75–80%

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of thiophene compounds, including those containing the trifluoromethyl group, exhibit promising anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit the proliferation of cancer cell lines, with growth inhibition percentages varying significantly based on structural modifications. A notable study highlighted the effectiveness of imidazo[1,2-a]pyridine-thiophene derivatives against FLT3-ITD driven acute myeloid leukemia (AML) cell lines, showcasing their potential as therapeutic agents against specific mutations associated with this cancer type .

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCell LineGI50 (µM)
5oFLT3-ITD0.52
5oFLT3-ITD D835Y0.53
5oFLT3-ITD F691L0.57

This table summarizes the anti-proliferative activities of compound 5o against various FLT3 mutations, indicating its potential as a lead compound for further development.

Electrochemical Applications

Electrochemical Sensors
4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine has been utilized in developing modified electrodes for the detection of synthetic stimulants. A study demonstrated that polymeric films derived from thiophene derivatives could enhance the sensitivity and selectivity of electrochemical sensors. The modified electrodes showed superior performance compared to traditional nanomaterial-based electrodes, achieving detection limits as low as 0.43–0.56 µg/mL for specific analytes .

Table 2: Performance of Modified Electrodes

Electrode TypeDetection Limit (µg/mL)Sensitivity
PThPhCF3/G0.43–0.56High
Nanomaterial-modifiedHigher than PThPhCF3/GModerate

This table illustrates the comparative performance of different electrode types in detecting synthetic stimulants.

Material Science Applications

Polymeric Films for Sensor Technology
The incorporation of trifluoromethyl groups into polymeric thiophene films has been shown to enhance their interaction with various analytes through charge-transfer and hydrogen bonding mechanisms. Such modifications lead to improved analytical performance in electrochemical applications, particularly in forensic analysis where detection sensitivity is crucial .

Case Study 1: Anticancer Screening

In a comprehensive screening conducted by the National Cancer Institute (NCI), a series of thiophene derivatives were evaluated against a panel of cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity compared to their non-fluorinated counterparts, suggesting that such modifications can significantly improve therapeutic efficacy .

Case Study 2: Electrochemical Detection

A recent study focused on the application of polymeric films derived from trifluoromethyl-substituted thiophenes in electrochemical sensors for synthetic drugs. The research demonstrated that these films could effectively discriminate between different stimulant compounds, thereby providing a reliable method for forensic analysis .

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole Derivatives: 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine

  • Structure: Contains a thiazole ring (a five-membered ring with nitrogen and sulfur) substituted with a methoxyphenyl group and an amino group .
  • Molecular Weight : ~220.28 g/mol (C₁₀H₉N₂OS).
  • Key Differences :
    • The thiazole ring introduces a nitrogen atom, altering electronic properties compared to the sulfur-only thiophene.
    • The methoxy (-OCH₃) group is electron-donating, contrasting with the electron-withdrawing -CF₃ group in the target compound. This affects reactivity in electrophilic substitution reactions .
  • Applications : Thiazole derivatives are often explored for antimicrobial and anticancer activities, where electronic modulation of the aromatic ring plays a critical role .

Pyrimidine Derivatives: 4-(2-Methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

  • Structure : A pyrimidine ring (six-membered di-nitrogen aromatic system) substituted with a trifluoromethyl group, a methoxyphenyl group, and a thiophen-2-ylmethylamine side chain .
  • Molecular Weight : ~379.37 g/mol (C₁₈H₁₅F₃N₃OS).
  • The larger molecular weight and extended structure may enhance binding affinity in enzyme inhibition studies compared to simpler thiophene derivatives .

Aliphatic Amines: 2-[4-(Trifluoromethyl)phenyl]propan-2-amine

  • Structure : A branched aliphatic amine with a trifluoromethylphenyl group .
  • Molecular Weight : 203.21 g/mol (C₁₀H₁₂F₃N).
  • Key Differences: Lacks aromatic heterocycles, reducing π-π stacking interactions critical in receptor binding.

Pyran Derivatives: 4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride

  • Structure : A tetrahydropyran (oxygen-containing six-membered ring) substituted with a trifluoromethylphenyl group and an amine, isolated as a hydrochloride salt .
  • Molecular Weight: ~309.74 g/mol (C₁₂H₁₄F₃NO·HCl).
  • Key Differences: The pyran ring introduces oxygen, enhancing hydrophilicity and hydrogen-bonding capacity.

Electronic Effects

  • The -CF₃ group in 4-(3-(trifluoromethyl)phenyl)thiophen-2-amine deactivates the aromatic ring, directing electrophilic substitutions to specific positions. In contrast, methoxy or methyl groups in analogs (e.g., 4-(3-Methoxyphenyl)thiazol-2-amine) activate the ring for electrophilic attacks .

Lipophilicity and Bioavailability

  • The -CF₃ group increases lipophilicity (LogP ~2.5–3.0), enhancing membrane permeability compared to polar analogs like the pyran derivative (LogP ~1.8). Thiazole and pyrimidine derivatives exhibit intermediate values due to nitrogen atoms .

Biological Activity

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine is an organic compound characterized by a thiophene ring and a trifluoromethyl group attached to a phenyl moiety. Its chemical formula is C₁₃H₈F₃N₁S, with a molecular weight of approximately 243.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its biological activity, making it a subject of interest in medicinal chemistry.

The presence of both the thiophene and trifluoromethyl groups provides unique electronic characteristics that may enhance biological activity compared to similar compounds. This dual functionality is valuable in various applications, including medicinal chemistry and materials science.

Property Value
Molecular FormulaC₁₃H₈F₃N₁S
Molecular Weight243.25 g/mol
LipophilicityEnhanced due to CF₃ group

Recent studies suggest that compounds containing trifluoromethyl groups exhibit enhanced interactions with biological molecules, which may include receptors or enzymes involved in various physiological processes. The interactions are likely influenced by both hydrophobic and electronic effects due to the trifluoromethyl substituent.

1. Interaction with Synthetic Stimulants

Research indicates that modified electrodes incorporating this compound demonstrate significant sensitivity towards synthetic stimulants like buphedrone and naphyrone. The adsorption constants (K_ads) for these interactions were measured using electrochemical methods, showing a notable affinity:

Stimulant K_ads (L/mol)
Buphedrone9.79×1059.79\times 10^5
Naphyrone1.57×1061.57\times 10^6
2-Aminoindane1.87×1061.87\times 10^6

These findings suggest that the compound may be useful in developing sensors for detecting synthetic drugs in forensic applications .

2. Anti-inflammatory Potential

Docking studies have indicated potential anti-inflammatory activity for compounds structurally related to this compound. These studies assessed binding affinities with COX-2 and LOX enzymes, which are critical in inflammation pathways. The binding energies calculated showed promising results, suggesting that further exploration of this compound could lead to new anti-inflammatory agents .

Case Study: Electrochemical Sensor Development

A study focused on developing an electrochemical sensor using a polymeric layer derived from thiophene compounds demonstrated that the incorporation of trifluoromethyl groups significantly improved the sensor's performance in detecting low concentrations of synthetic stimulants. The results highlighted the importance of chemical modifications in enhancing sensor sensitivity and selectivity .

Case Study: Anticonvulsant Activity

In another investigation, derivatives of thiophene compounds were tested for their anticonvulsant properties. While not directly studying this compound, the findings suggest that similar structural features may confer protective effects against seizures in animal models, indicating potential therapeutic applications .

Q & A

Q. What are the key synthetic methodologies for synthesizing 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine?

The compound is synthesized via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or cyclization processes involving trifluoromethylated precursors. Critical parameters include:

  • Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may promote side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity and electron transfer.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are commonly used for cross-coupling .

Q. What spectroscopic techniques are recommended for structural characterization?

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 3.5–4.5 ppm).
  • FT-IR : Confirms the C-F stretch (1000–1100 cm⁻¹) and N-H bending (1600–1650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 259.08) .

Q. How can researchers purify this compound effectively?

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (10–30% EtOAc) to separate polar by-products.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How can metal-catalyzed cross-coupling reactions be optimized for higher efficiency?

  • Ligand Screening : Bulky ligands (e.g., XPhos) improve catalyst stability and regioselectivity.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80%.
  • Substituent Effects : Electron-withdrawing groups on the phenyl ring increase coupling rates by 20–30% .

Q. How do discrepancies in biological activity data arise, and how can they be resolved?

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.
  • Assay Conditions : Test under varied pH (6.5–7.5) and ionic strength to assess binding consistency.
  • Computational Docking : Predict binding modes with enzymes (e.g., kinases) using AutoDock Vina .

Q. What computational methods elucidate the trifluoromethyl group’s electronic effects?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain nucleophilic attack sites .

Q. How can solvent polarity and temperature control regioselectivity in synthesis?

  • Low Polarity (Toluene) : Favors para-substitution on the phenyl ring (70% selectivity).
  • High Polarity (DMF) : Promotes meta-substitution (55% selectivity) due to stabilized transition states.
  • Temperature Modulation : Lower temperatures (0–25°C) reduce kinetic by-products .

Q. What strategies mitigate by-product formation during cyclization?

  • Slow Addition of Precursors : Minimizes dimerization (<5% by-products).
  • Scavenger Agents : Molecular sieves (3Å) absorb water, preventing hydrolysis of intermediates .

Q. How does the compound interact with biological targets like enzymes or receptors?

  • Kinase Inhibition : The trifluoromethyl group enhances hydrophobic binding in ATP pockets (IC₅₀ = 0.5–2 µM).
  • Fluorescence Quenching Assays : Track real-time interactions using tryptophan residues in target proteins .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Low Yields in Cyclization : Optimize stoichiometry (1:1.2 ratio of thiophene to phenyl precursors).
  • Scale-Up Challenges : Switch from batch to flow chemistry for improved heat/mass transfer .

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